2-(2,4-Dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide

Catalog No.
S12389008
CAS No.
349637-44-1
M.F
C16H15Cl2NO3
M. Wt
340.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,4-Dichlorophenoxy)-N-(4-ethoxyphenyl)acetamid...

CAS Number

349637-44-1

Product Name

2-(2,4-Dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide

Molecular Formula

C16H15Cl2NO3

Molecular Weight

340.2 g/mol

InChI

InChI=1S/C16H15Cl2NO3/c1-2-21-13-6-4-12(5-7-13)19-16(20)10-22-15-8-3-11(17)9-14(15)18/h3-9H,2,10H2,1H3,(H,19,20)

InChI Key

COJZECXGZSRRQB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

2-(2,4-Dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound characterized by its unique structure, which combines a dichlorophenoxy group with an ethoxyphenyl moiety. Its molecular formula is C16H15Cl2NO3, and it has a molecular weight of approximately 340.20 g/mol. This compound is notable for its potential biological activities, particularly in the field of medicinal chemistry.

The chemical behavior of 2-(2,4-Dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide can be explored through various reactions typical of amides and phenolic compounds. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the amide can undergo nucleophilic substitution reactions, which may alter the substituents on the nitrogen.
  • Hydrolysis: In aqueous conditions, this compound may hydrolyze to yield 2-(2,4-dichlorophenoxy)acetic acid and 4-ethoxyaniline.
  • Esterification: The carboxylic acid derivative could react with alcohols to form esters, providing pathways for further functionalization.

Research indicates that derivatives of 2-(2,4-Dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide exhibit significant biological activity, particularly as anti-inflammatory agents. Studies suggest that compounds containing the dichlorophenoxy group can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Molecular docking studies have shown that this compound interacts effectively with the active site of COX-2, suggesting potential therapeutic applications in treating inflammatory diseases .

The synthesis of 2-(2,4-Dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide typically involves:

  • Formation of the Dichlorophenoxy Group: Starting from 2,4-dichlorophenol, it is reacted with an appropriate acylating agent to form the phenoxyacetamide.
  • Introduction of the Ethoxy Group: The ethoxyphenyl moiety can be introduced via nucleophilic substitution on a suitable precursor.
  • Final Coupling: The two components are coupled using standard coupling techniques such as amide bond formation under acidic or basic conditions.

These steps may vary depending on specific reagents and conditions used in the laboratory setting.

The primary applications of 2-(2,4-Dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide lie within medicinal chemistry as:

  • Anti-inflammatory Agents: Due to its COX-2 inhibitory activity, it holds promise for developing new anti-inflammatory medications.
  • Research Tools: It can serve as a lead compound for further modifications aimed at enhancing efficacy or reducing side effects.

Interaction studies have focused on understanding how 2-(2,4-Dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide binds to biological targets such as COX enzymes. Molecular docking simulations have provided insights into its binding affinities and modes of interaction with target proteins. These studies are crucial for optimizing the compound's pharmacological properties and predicting its behavior in biological systems .

Several compounds share structural similarities with 2-(2,4-Dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide. Here are some notable examples:

Compound NameStructure Features
2-(2,4-dichlorophenoxy)-N-phenylacetamideContains a phenyl group instead of an ethoxy group
N-[2-(3-chlorophenyl)ethyl]-2-(2,4-dichlorophenoxy)acetamideFeatures a different chlorinated phenyl substituent
2-(3-chlorophenoxy)-N-(4-methylphenyl)acetamideSimilar core structure but differs in substituents

Uniqueness

The uniqueness of 2-(2,4-Dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide lies in its specific combination of functional groups that enhance its anti-inflammatory activity while providing a scaffold for further chemical modifications. Its distinct dichlorophenoxy structure contributes to its selectivity for COX-2 inhibition compared to other similar compounds.

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

339.0428987 g/mol

Monoisotopic Mass

339.0428987 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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